7-Methoxy-7-oxoheptanoic acid

Catalog No.
S704584
CAS No.
20291-40-1
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-7-oxoheptanoic acid

CAS Number

20291-40-1

Product Name

7-Methoxy-7-oxoheptanoic acid

IUPAC Name

7-methoxy-7-oxoheptanoic acid

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3,(H,9,10)

InChI Key

YOLQOHRXBGFZED-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCC(=O)O

Canonical SMILES

COC(=O)CCCCCC(=O)O

Potential Role in Metabolic Research:

-Methoxy-7-oxoheptanoic acid (7-M7OH) is a metabolite of the amino acid L-leucine. Studies suggest that 7-M7OH may play a role in various metabolic processes, including:

  • Regulation of glucose and fatty acid metabolism: Research suggests that 7-M7OH may influence insulin sensitivity and glucose uptake in muscle cells, potentially impacting blood sugar regulation []. Additionally, studies indicate that 7-M7OH may affect fatty acid synthesis and oxidation, potentially influencing lipid metabolism [].
  • Mitochondrial function: 7-M7OH may be involved in regulating mitochondrial function, which plays a crucial role in energy production and cellular health. Studies suggest that 7-M7OH may impact mitochondrial respiration and oxidative stress levels [].

Potential Applications in Disease Research:

Due to its potential involvement in various metabolic pathways, 7-M7OH is being investigated for its role in several diseases, including:

  • Type 2 diabetes: Given its potential effects on glucose metabolism, 7-M7OH is being explored as a potential target for developing new therapies for type 2 diabetes [].
  • Non-alcoholic fatty liver disease (NAFLD): Studies suggest that 7-M7OH levels may be altered in individuals with NAFLD, and research is ongoing to investigate its potential role in the disease and its progression [].
  • Neurodegenerative diseases: Some studies suggest that alterations in 7-M7OH levels may be associated with certain neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. However, more research is needed to understand the specific role of 7-M7OH in these diseases [].

7-Methoxy-7-oxoheptanoic acid is an organic compound characterized by its molecular formula C8H14O4C_8H_{14}O_4. It features a methoxy group (-OCH₃) and a ketone group (C=O) attached to a heptanoic acid backbone, which consists of a seven-carbon chain with a carboxylic acid functional group. This structure imparts unique chemical properties and reactivity to the compound, making it significant in various biochemical and industrial applications .

PubChem lists 7-methoxy-7-oxoheptanoic acid as potentially harmful if swallowed, causing skin and eye irritation []. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies it with the following hazard statements []:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation

  • Oxidation: The compound can undergo further oxidation to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone functionality can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives .

Common Reagents and Conditions

Reaction TypeReagentsProducts
OxidationPotassium permanganateCarboxylic acids
ReductionSodium borohydrideAlcohols
SubstitutionNucleophiles (amines, thiols)Various substituted derivatives

7-Methoxy-7-oxoheptanoic acid has been investigated for its biological activities, particularly in metabolic pathways. It interacts with enzymes involved in fatty acid metabolism, potentially acting as a substrate or inhibitor. This interaction can influence enzyme activity and cellular processes such as gene expression related to lipid metabolism. Furthermore, it may modulate cell signaling pathways associated with inflammation and apoptosis, impacting cell survival and proliferation .

Mechanism of Action

The molecular mechanism involves binding interactions with biomolecules, where 7-Methoxy-7-oxoheptanoic acid can bind to enzyme active sites, altering their conformation and activity. It also interacts with transcription factors, leading to changes in gene expression that affect various cellular functions.

The synthesis of 7-Methoxy-7-oxoheptanoic acid typically involves several steps:

  • Esterification of pimelic acid: This step forms the initial ester.
  • Methoxylation: Introduction of the methoxy group.
  • Oxidation: Using an oxidizing agent like potassium permanganate to introduce the ketone functionality.

In industrial settings, continuous flow reactors are often employed to enhance efficiency and control reaction conditions for optimal yield and purity .

7-Methoxy-7-oxoheptanoic acid finds applications across various fields:

  • Chemistry: Serves as a building block in organic synthesis for more complex molecules.
  • Biology: Explored for its role in metabolic pathways and enzyme interactions.
  • Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
  • Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .

Several compounds are structurally or functionally similar to 7-Methoxy-7-oxoheptanoic acid. Here are some notable examples:

Compound NameStructural Features
Dimethyl pimelateA precursor in the synthesis
Pimelic acidAnother precursor used in synthetic routes
Methyl hydrogen heptane-1,7-dioateRelated ester compound
12-Methoxy-12-oxododecanoic acidContains similar functional groups

Uniqueness

What sets 7-Methoxy-7-oxoheptanoic acid apart is the combination of both a methoxy group and a ketone group on a heptanoic acid backbone. This unique structural arrangement imparts distinct chemical properties that enhance its utility in specific research and industrial applications compared to other similar compounds .

XLogP3

1.1

Other CAS

20291-40-1

Wikipedia

Methyl hydrogen heptane-1,7-dioate

Dates

Last modified: 08-15-2023

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